molecular formula C7H9NO2 B8395870 N-propenylsuccinimide

N-propenylsuccinimide

Cat. No. B8395870
M. Wt: 139.15 g/mol
InChI Key: ILJLKOYRVKQUOJ-UHFFFAOYSA-N
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Patent
US04038411

Procedure details

Anhydrous hydrogen chloride is bubbled through a mixture of 10 g. (0.072 mole) of N-propenylsuccinimide and 1.04 g. of stannic chloride for 6 hours. The solution is allowed to stand at room temperature for 10 days, the solution being saturated again with hydrogen chloride gas after 3 days and 4 days. Solvents are removed under reduced pressure at 30° - 40° C. to give 1-chloro-1-succinimidopropane as a yellow oil.
Quantity
0.072 mol
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8](=[O:9])[CH2:7][CH2:6][C:5]1=[O:10])=[CH:2][CH3:3].[ClH:11]>>[Cl:11][CH:1]([N:4]1[C:8](=[O:9])[CH2:7][CH2:6][C:5]1=[O:10])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.072 mol
Type
reactant
Smiles
C(=CC)N1C(CCC1=O)=O
Step Two
Name
stannic chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anhydrous hydrogen chloride is bubbled through a mixture of 10 g
CUSTOM
Type
CUSTOM
Details
Solvents are removed under reduced pressure at 30° - 40° C.

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
ClC(CC)N1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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